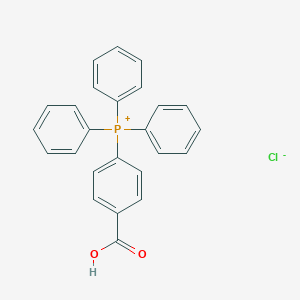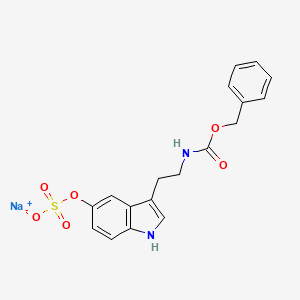
N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt is a protected serotonin derivative. It is primarily used in research settings and is not intended for diagnostic or therapeutic use . The compound has a molecular formula of C18H17N2NaO7S and a molecular weight of 428.39 .
Análisis De Reacciones Químicas
N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not specified.
Reduction: Reduction reactions can be performed, typically involving the removal of the protective benzyloxycarbonyl group.
Substitution: The compound can undergo substitution reactions, particularly at the sulfate group.
Aplicaciones Científicas De Investigación
N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt is used extensively in scientific research, particularly in the fields of chemistry and biology. Its primary applications include:
Neurotransmitter Studies: As a serotonin derivative, it is used to study the role of serotonin in various biological processes.
Pharmacological Research: The compound is used to investigate the pharmacological effects of serotonin and its derivatives.
Biochemical Assays: It serves as a reagent in various biochemical assays to study enzyme activities and receptor interactions.
Mecanismo De Acción
The mechanism of action of N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt involves its interaction with serotonin receptors and enzymes. The compound acts as a protected form of serotonin, allowing researchers to study the effects of serotonin without interference from metabolic degradation . The molecular targets include serotonin receptors and enzymes involved in serotonin metabolism.
Comparación Con Compuestos Similares
N-Benzyloxycarbonyl Serotonin O-Sulfate Sodium Salt is unique due to its protective benzyloxycarbonyl group and sulfate group. Similar compounds include:
Serotonin: The parent compound, which lacks the protective groups.
N-Benzyloxycarbonyl Serotonin: A similar compound without the sulfate group.
Serotonin O-Sulfate: A compound with the sulfate group but lacking the benzyloxycarbonyl protection.
This compound’s uniqueness lies in its dual protection, which allows for more controlled studies of serotonin’s effects and interactions.
Propiedades
Fórmula molecular |
C18H17N2NaO6S |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
sodium;[3-[2-(phenylmethoxycarbonylamino)ethyl]-1H-indol-5-yl] sulfate |
InChI |
InChI=1S/C18H18N2O6S.Na/c21-18(25-12-13-4-2-1-3-5-13)19-9-8-14-11-20-17-7-6-15(10-16(14)17)26-27(22,23)24;/h1-7,10-11,20H,8-9,12H2,(H,19,21)(H,22,23,24);/q;+1/p-1 |
Clave InChI |
JLCFZLUYZVGTGL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCC2=CNC3=C2C=C(C=C3)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


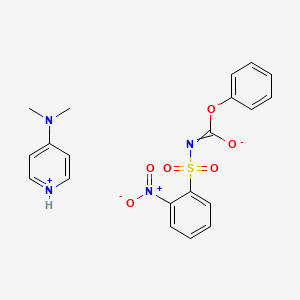
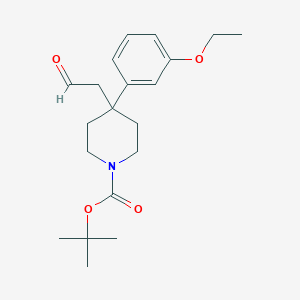
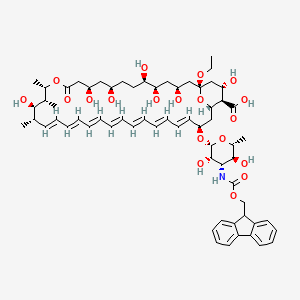
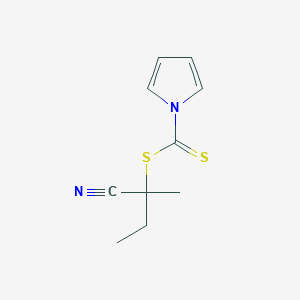
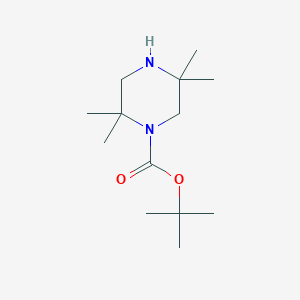
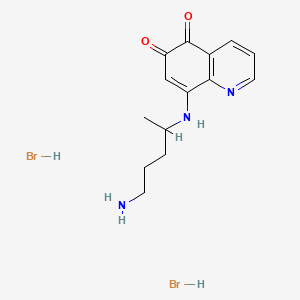
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
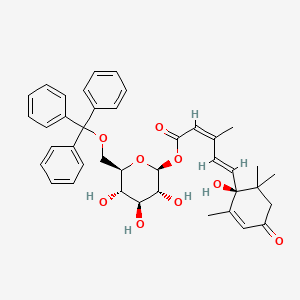
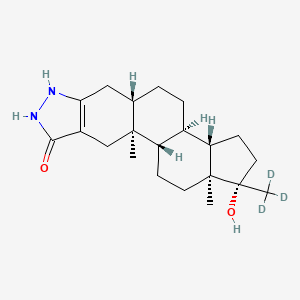
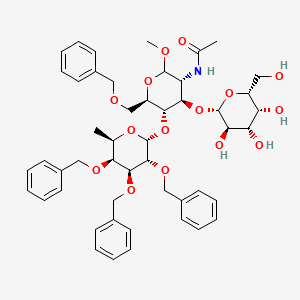
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2](/img/structure/B13859064.png)
